molecular formula C11H7ClO3 B1596969 4-Chloro-3-formyl-6-methylcoumarin CAS No. 51069-84-2

4-Chloro-3-formyl-6-methylcoumarin

Cat. No. B1596969
CAS RN: 51069-84-2
M. Wt: 222.62 g/mol
InChI Key: HXSVKJZDKJJYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-formyl-6-methylcoumarin is a fluorescent dye that is widely used in scientific research applications. It is a coumarin derivative that has a chloro and formyl group attached to the coumarin ring. This compound has a variety of applications in the field of biochemistry and physiology.

Scientific Research Applications

4-Chloro-3-formyl-6-methylcoumarin: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Substituted Coumarins: 4-Chloro-3-formyl-6-methylcoumarin serves as a versatile building block in the synthesis of various 3,4-substituted coumarins. These derivatives are synthesized using classical reaction protocols, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, and green reaction protocols .

2. Development of Fused Ring Coumarin Derivatives This compound is also pivotal in creating 5-, 6-, and 7-membered ring fused coumarin derivatives. Such derivatives have potential applications in pharmaceuticals and materials science due to their diverse biological activities and optical properties .

Preparation of Biaryl Lactones: Biaryl lactones, also known as benzo[c]chromen-6-ones, can be prepared using 4-Chloro-3-formyl-6-methylcoumarin as a reactant. These compounds have significant applications in medicinal chemistry and drug design due to their unique structural framework .

Synthesis of Pyrazolone Derivatives: The compound is used in the preparation of 2-aryl benzopyrano[4,3-c]pyrazol-4(2H)-ones. Pyrazolone derivatives are known for their analgesic and anti-inflammatory properties, making them valuable in pharmaceutical research .

Electrosynthesis Methods: Recent studies have explored the use of 4-Chloro-3-formyl-6-methylcoumarin in electrosynthesis methods, which offer a more sustainable approach to chemical synthesis by reducing the need for traditional reagents and solvents .

S-Alkylation and S-Benzylation of Coumarins: The compound has been used in the S-alkylation and S-benzylation of coumarins, leading to a series of S-substituted coumarin derivatives with potential applications in chemical biology and materials science .

properties

IUPAC Name

4-chloro-6-methyl-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c1-6-2-3-9-7(4-6)10(12)8(5-13)11(14)15-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSVKJZDKJJYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361493
Record name 4-Chloro-3-formyl-6-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-formyl-6-methylcoumarin

CAS RN

51069-84-2
Record name 4-Chloro-3-formyl-6-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-formyl-6-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-3-formyl-6-methylcoumarin
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-formyl-6-methylcoumarin
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-formyl-6-methylcoumarin
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-formyl-6-methylcoumarin
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-formyl-6-methylcoumarin
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-formyl-6-methylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.